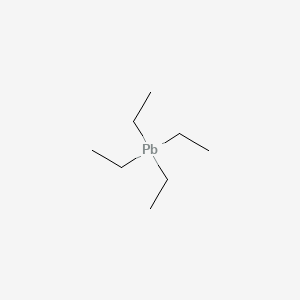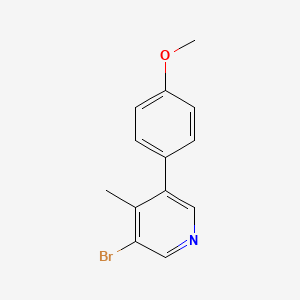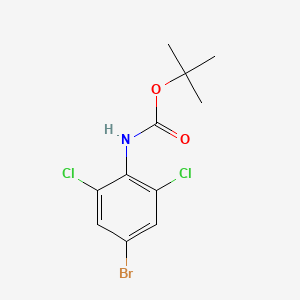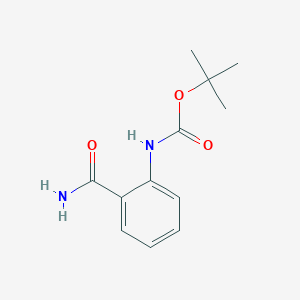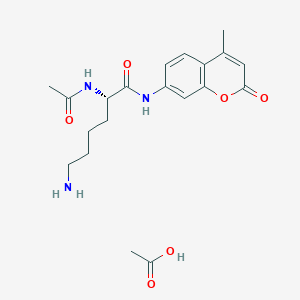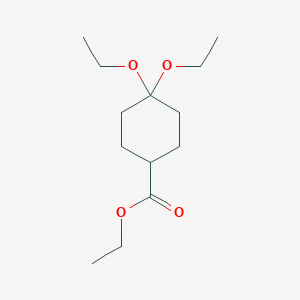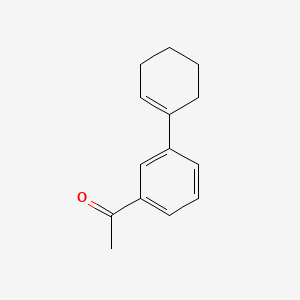![molecular formula C10H9N3O2 B6334670 3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid CAS No. 1293285-66-1](/img/structure/B6334670.png)
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Descripción general
Descripción
“3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is a key intermediate for the synthesis of Tazobactam, a well-known β-lactamase inhibitor .
Synthesis Analysis
The synthesis of this compound involves a process known as azide-alkyne cycloaddition, which is catalyzed by ruthenium or copper . A selective and scalable synthesis of 2- (2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives has been reported . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have potent inhibitory activities against certain cancer cell lines .Aplicaciones Científicas De Investigación
Chemical Properties
The compound has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 . It has a predicted boiling point of 421.4±55.0 °C and a density of 1.35±0.1 g/cm3 . The pKa is predicted to be 3.00±0.36 .
Preparation and Suppliers
This compound is prepared from certain raw materials and is supplied by several global suppliers including Debye Scientific Corporation, Advanced Chemical Intermediates Ltd., and Shanghai Xiushi Biomedical Co., LTD .
Use in Organic Synthesis and Medicinal Chemistry
“3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid” is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Use in Drug Synthesis
It is used in the synthesis of Suvorexant , an orexin antagonist drug used in the treatment of insomnia .
Potential Antitubercular Activities
Substituted 2-amino thiazole clubbed with 1,2,3-triazole, which could potentially include our compound, has been reported as having antitubercular activities .
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis ofSuvorexant , a novel hypnotic drug molecule . Suvorexant acts as an antagonist of orexin receptors, which are involved in wakefulness and arousal .
Mode of Action
In the context of its use in the synthesis of suvorexant, it may contribute to the antagonistic activity against orexin receptors .
Biochemical Pathways
Given its role in the synthesis of suvorexant, it may indirectly influence the orexinergic system, which regulates sleep-wake cycles .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution.
Result of Action
As a precursor in the synthesis of suvorexant, it contributes to the overall hypnotic effect of the drug, which is used for the treatment of insomnia .
Action Environment
It should be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.
Safety and Hazards
When handling “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
The triazole ring, a key component of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, has been found to have the most powerful antifungal effects among heterocyclic compounds . Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, a new combination of cefepime with tazobactam sodium, which uses this compound as a key intermediate, has been awarded “qualified infectious disease product designation” (QIDP) status by the US FDA and is slated to enter global Phase 3 clinical studies .
Propiedades
IUPAC Name |
3-methyl-2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJAAIBLGSGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


